(1-Aminoisoquinolin-6-yl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives. It features an amino group and a methanol moiety, contributing to its potential biological activity. The compound's structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized from isoquinoline derivatives, which are commonly found in various natural products and synthetic compounds. Isoquinolines are known for their diverse biological activities, making them valuable in drug discovery.
(1-Aminoisoquinolin-6-yl)methanol is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocyclic compounds, specifically isoquinolines, which are characterized by a fused benzene and pyridine ring system.
The synthesis of (1-Aminoisoquinolin-6-yl)methanol can be achieved through several methods, primarily involving the functionalization of isoquinoline. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reaction and confirm product identity.
The molecular formula for (1-Aminoisoquinolin-6-yl)methanol is C_10H_10N_2O. The compound consists of:
The molecular weight is approximately 174.20 g/mol, with a melting point that may vary depending on purity and crystalline form. The presence of functional groups suggests polar characteristics, influencing solubility in various solvents.
(1-Aminoisoquinolin-6-yl)methanol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific catalysts or reagents to facilitate transformations. For example, acid catalysts may be used for esterification processes.
The mechanism of action for (1-Aminoisoquinolin-6-yl)methanol in biological systems is not fully elucidated but may involve interaction with specific receptors or enzymes due to its structural features.
Studies suggest that isoquinoline derivatives can exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This compound may act as a modulator or inhibitor within these systems.
Relevant data from studies indicate that compounds with similar structures often show promising biological activities, including antimicrobial and anticancer properties.
(1-Aminoisoquinolin-6-yl)methanol has potential applications in:
The synthesis of (1-aminoisoquinolin-6-yl)methanol (CAS: 1374656-02-6) typically begins with the construction of the isoquinoline core followed by strategic functionalization at the C6 position. One robust approach involves reductive amination between substituted benzaldehydes and aminobenzamidines mediated by NaCNBH₃, yielding key benzamidine intermediates that serve as precursors for isoquinoline formation [1]. Alternative routes employ nucleophilic aromatic substitution (SNAr) reactions, where 1-fluoro-2-nitrobenzene derivatives react with hydroxybenzonitriles under potassium carbonate catalysis to form 2-nitrodiphenyl ether intermediates. Subsequent catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization through sulfonylation or amidine formation via Pinner reaction [1] [6].
A significant advancement in scaffold optimization involves replacing the benzamidine moiety with 1-aminoisoquinoline through bioisosteric substitution. This strategic modification eliminates the positively charged amidinium group while enhancing selectivity against off-target receptors. For example, coupling 6-hydroxyisoquinoline with 2-nitro-4-methylphenol followed by hydrogenation and sulfonylation yielded compound 16 (N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide), which demonstrated superior MRGPRX1 agonist activity (EC₅₀ = 0.05 μM) and favorable spinal cord distribution in murine models [1].
Table 1: Synthetic Routes to 6-Functionalized Isoquinolines
Starting Materials | Key Reaction | Intermediate | Final Compound | Yield (%) |
---|---|---|---|---|
Benzaldehyde + aminobenzamidine | Reductive amination | 4-(benzyloxy)benzimidamide | 5a | 62 |
1-Fluoro-2-nitrobenzene + hydroxybenzonitrile | SNAr + hydrogenation | 4-(2-(butylsulfonamido)-4-methylphenoxy)benzonitrile | 11g | 45 |
Isoquinoline-1,6-diamine + benzaldehyde | Reductive amination | (1-aminoisoquinolin-6-yl)methanol analog | 13 | 58 |
Scaffold diversification frequently incorporates quinoline-based building blocks such as quinolin-6-ylmethanol (CAS: 100516-88-9), which shares structural similarities with the target compound. Computational analyses of these precursors reveal favorable drug-like properties, including moderate lipophilicity (cLogP = 1.64) and high gastrointestinal absorption, supporting their utility in medicinal chemistry workflows [3].
Modern synthetic approaches leverage microwave irradiation to dramatically accelerate reaction kinetics and improve yields in isoquinoline functionalization. Palladium-catalyzed couplings under microwave conditions have proven particularly effective for introducing aryl, heteroaryl, and alkenyl groups at the C6 position. Suzuki-Miyaura cross-couplings employing Pd(PPh₃)₄ as catalyst achieve near-quantitative conversions within 10-15 minutes at 150°C, significantly outperforming conventional heating methods that require 12-24 hours [7] [10].
Buchwald-Hartwig amination represents another pivotal methodology for constructing C-N bonds in aminoisoquinoline derivatives. Optimized conditions using BrettPhos-Pd-G3 precatalyst and BrettPhos ligand enable efficient coupling of 6-bromoisoquinoline with primary and secondary amines, including sterically hindered anilines. This method circumvents the need for protecting groups on the aminoisoquinoline nitrogen, streamlining synthetic sequences toward N-alkylated derivatives [9]. The catalytic system demonstrates exceptional functional group tolerance, accommodating esters, nitriles, and free alcohols without observable side reactions.
Table 2: Catalytic Methods for Isoquinoline Functionalization
Reaction Type | Catalyst System | Conditions | Rate Enhancement | Substrate Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | μW, 150°C, 15 min | 50-80× faster | Aryl, vinyl boronic acids |
Buchwald-Hartwig | BrettPhos-Pd-G3/BrettPhos | 100°C, 12 h | 5-7× yield increase | Primary/secondary amines |
Sonogashira | Pd/Cu bimetallic | μW, 120°C, 20 min | 40× faster | Terminal alkynes |
For hydroxyl-containing derivatives like (1-aminoisoquinolin-6-yl)methanol, protecting group strategies are often essential during multi-step syntheses. Tert-butyldimethylsilyl (TBS) groups provide robust protection for the benzylic alcohol, with deprotection achieved under mild fluoride conditions (TBAF/THF, 0°C to rt) without compromising the aminoisoquinoline core [7]. These methodologies collectively enable rapid access to structurally diverse analogs for structure-activity relationship studies.
Regioselective halogenation at the C5 position of the isoquinoline scaffold serves as a critical handle for further functionalization. Bromination using bromine in acetic acid at 80°C achieves >85% conversion to 5-bromo-1-aminoisoquinolin-6-yl)methanol, while iodination with N-iodosuccinimide (NIS) in DMF provides the corresponding 5-iodo derivative with comparable efficiency [6]. These halogenated intermediates serve as versatile precursors for cross-coupling reactions, as demonstrated by the synthesis of biaryl derivatives through Suzuki couplings with arylboronic acids [9].
Functional group interconversion strategies enable strategic transformations of existing substituents:
Comparative studies reveal that ortho-substitution patterns significantly impact biological activity. For instance, moving the amidine group from para to ortho position in sulfonamide-based MRGPRX1 agonists resulted in >100-fold potency reduction (EC₅₀ from 0.10 μM to 23 μM), highlighting the structural sensitivity of target engagement [1]. This underscores the importance of precise functional group placement during synthetic planning.
While the (1-aminoisoquinolin-6-yl)methanol scaffold lacks inherent stereocenters, strategic introduction of chirality occurs through auxiliary attachment at the benzylic alcohol position. Esterification with N-Boc-protected amino acids (e.g., Boc-L-alanine) using DIC/DMAP coupling agents produces diastereomerically pure chiral esters suitable for asymmetric induction studies [8]. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) achieves kinetic separation of racemic alcohols when using vinyl acetate as acyl donor, providing enantiomerically enriched derivatives with >90% ee [10].
The pharmaceutical relevance of chiral aminoisoquinolines is evidenced by patented compounds containing stereogenic centers adjacent to the isoquinoline core. For instance, compound 25 in patent US11001559B2 incorporates a chiral amino acid side chain that demonstrated nanomolar inhibition of FLT3 kinase, highlighting the therapeutic significance of stereocontrol in this chemical class [9]. Synthetic access to these derivatives typically involves diastereoselective alkylation of chiral enolates derived from Evans auxiliaries or Schöllkopf reagents, though these methods require additional steps for auxiliary installation and removal.
Table 3: Chirality Introduction Methods
Strategy | Conditions | Enantioselectivity | Application Example |
---|---|---|---|
Enzymatic resolution | CAL-B, vinyl acetate, hexanes, 30°C | 92% ee (R) | (R)-(1-aminoisoquinolin-6-yl)methyl acetate |
Chiral auxiliary | (S)-4-Phenyloxazolidinone, n-BuLi, -78°C | >95% de | FLT3 kinase inhibitors |
Asymmetric hydrogenation | Ru-BINAP catalyst, 100 psi H₂ | 88% ee | Tetrahydroisoquinoline derivatives |
Recent advances focus on catalytic asymmetric synthesis using transition metal complexes. Rhodium-catalyzed hydrogenation of enamide precursors derived from (1-aminoisoquinolin-6-yl)methanol achieves up to 88% ee when using DuPhos ligands, providing direct access to chiral alkyl substituents at the benzylic position [10]. These methodologies enable the systematic exploration of stereochemical effects on target binding and pharmacokinetic properties.
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0